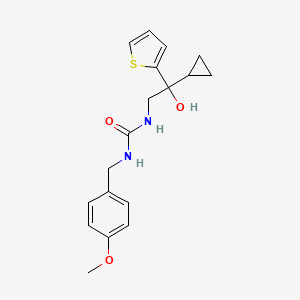![molecular formula C12H9ClFN3 B2617225 4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine CAS No. 667400-59-1](/img/structure/B2617225.png)
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine” is a pyrimidine derivative . Pyrimidine derivatives are nitrogen-containing heterocyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Mecanismo De Acción
The mechanism of action of 4-CFPE is not completely understood, but it is thought to involve the inhibition of enzymes, the modulation of protein-protein interactions, and the modulation of drug-receptor interactions. 4-CFPE is believed to inhibit enzymes by binding to the active sites of enzymes and blocking the substrate from binding. 4-CFPE is also believed to modulate protein-protein interactions by binding to the active sites of proteins and preventing them from interacting with other proteins. Finally, 4-CFPE is believed to modulate drug-receptor interactions by binding to the active sites of receptors and preventing them from binding to drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CFPE are not well understood, but it is thought to have a wide range of effects on biological processes. 4-CFPE has been shown to inhibit enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. 4-CFPE has also been shown to modulate protein-protein interactions, such as the binding of the human immunodeficiency virus (HIV) to the human CD4 receptor. Additionally, 4-CFPE has been shown to modulate drug-receptor interactions, which can result in the modulation of physiological processes, such as the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-CFPE has several advantages for use in lab experiments, including its high yield in synthesis reactions, its low cost, and its ability to modulate various biological processes. Additionally, 4-CFPE is relatively stable and can be stored for extended periods of time without significant degradation. However, 4-CFPE also has several limitations, including its potential toxicity and its potential to cause adverse effects in humans. Additionally, 4-CFPE is not water-soluble, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of 4-CFPE are numerous, and there are many future directions for research. One potential direction is the exploration of its ability to inhibit enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Another potential direction is the exploration of its ability to modulate protein-protein interactions, such as the binding of the human immunodeficiency virus (HIV) to the human CD4 receptor. Additionally, 4-CFPE could be used as a model compound in drug design, which involves the synthesis of novel compounds with desired pharmacological properties. Finally, 4-CFPE could be used to study the modulation of drug-receptor interactions, which can result in the modulation of physiological processes, such as the regulation of blood pressure.
Métodos De Síntesis
4-CFPE can be synthesized by a variety of methods, including the Mitsunobu reaction, the Horner-Wadsworth-Emmons reaction, and the Suzuki-Miyaura coupling reaction. The Mitsunobu reaction is a popular choice for the synthesis of 4-CFPE due to its high yield and low cost. The reaction involves the coupling of a phenylacetylene with an aryl halide in the presence of a base, such as pyridine. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and the product is then isolated by column chromatography.
Aplicaciones Científicas De Investigación
4-CFPE has been used in a variety of scientific research applications, including the study of enzyme inhibitors, protein-protein interactions, and drug design. 4-CFPE has been used to study the inhibition of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. 4-CFPE has also been used to study the interactions between proteins, such as the binding of the human immunodeficiency virus (HIV) to the human CD4 receptor. Additionally, 4-CFPE has been used as a model compound in drug design, which involves the synthesis of novel compounds with desired pharmacological properties.
Propiedades
IUPAC Name |
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3/c13-10-2-1-3-11(14)9(10)5-4-8-6-7-16-12(15)17-8/h1-7H,(H2,15,16,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKHKEBWLGTDBU-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC2=NC(=NC=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C2=NC(=NC=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2617144.png)
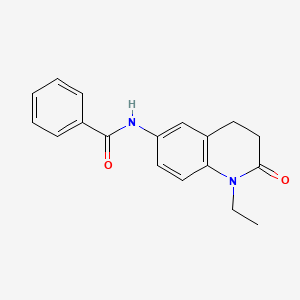
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2617149.png)
![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2617150.png)
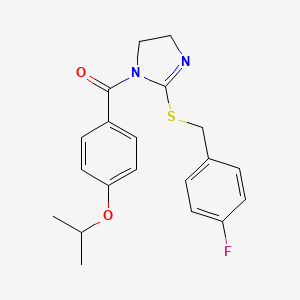
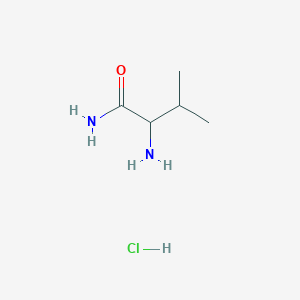
![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)
![2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2617158.png)
![1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2617159.png)

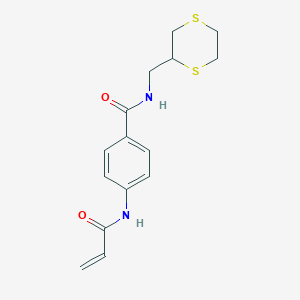
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2617163.png)
